N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide
Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinolinone core. The compound’s structure includes a 1-butyl substituent at the tetrahydroquinoline nitrogen, a 2-oxo group, and a 4-fluoro-2-methylbenzene sulfonamide moiety at the 6-position.
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-3-4-11-23-18-8-7-17(13-15(18)5-10-20(23)24)22-27(25,26)19-9-6-16(21)12-14(19)2/h6-9,12-13,22H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSLFPPLWZUYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid. The resulting quinoline intermediate is then subjected to further functionalization to introduce the butyl group, the fluoro-substituted benzene ring, and the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for precise control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the sulfonamide group.
Substitution: The fluoro-substituted benzene ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic aromatic substitution can be facilitated by reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs of the original compound.
Scientific Research Applications
The compound has shown promise in several areas of biological research:
1. Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The sulfonamide group is particularly known for its role in inhibiting bacterial growth by targeting folate synthesis pathways. Research into related compounds has demonstrated their effectiveness against various strains of bacteria and fungi .
2. Anticancer Potential
Research indicates that this compound may possess anticancer properties. Compounds derived from tetrahydroquinoline structures have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that related derivatives can effectively reduce viability in multiple human cancer cell lines, including breast and pancreatic cancers .
3. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in critical metabolic pathways. For instance, sulfonamides are known to inhibit carbonic anhydrases, which are important in various physiological processes including acid-base balance and fluid secretion . Binding affinity studies have suggested that similar compounds can exhibit potent inhibition against multiple isoforms of carbonic anhydrases .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of sulfonamide derivatives and their evaluation against bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that certain modifications to the sulfonamide group significantly enhanced antimicrobial activity .
Case Study 2: Anticancer Activity
In a study examining the anticancer properties of tetrahydroquinoline derivatives, it was found that the compound exhibited a mean GI50 value of 2.3 µM against various human cancer cell lines. This suggests a potential for development as an anticancer agent, especially when compared to established chemotherapeutics like doxorubicin .
Mechanism of Action
The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoline core can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The tetrahydroquinolinone scaffold is shared among several analogs, but substituent variations lead to distinct physicochemical and biological properties. Key structural analogs include:
*Calculated based on formula CₙHₘNₐOₖS. †Estimated from structural data.
Key Observations :
- The 1-butyl chain may improve lipophilicity compared to shorter alkyl or aromatic substituents (e.g., ICD’s propyl linker or Baxdrostat’s methyl group), influencing membrane permeability .
- Fluorine at the benzene ring’s 4-position could reduce metabolic degradation compared to non-halogenated analogs .
Structure-Activity Relationship (SAR) Analysis
- Sulfonamide vs. Amide : Sulfonamides generally exhibit stronger electron-withdrawing effects and higher metabolic stability than carboxamides (e.g., ICD, Baxdrostock), which may translate to prolonged target engagement .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP) : Estimated to be higher than QOD (due to butyl vs. methyl) but lower than ICD (due to ICD’s biphenyl group).
- Solubility : The sulfonamide group may enhance aqueous solubility compared to purely hydrophobic analogs like Baxdrostat .
- Metabolic Stability: Fluorine substitution likely reduces oxidative metabolism in the liver, a common issue with non-halogenated benzene rings .
Biological Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structural features allow it to interact with various biological targets, potentially leading to therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O3S |
| Molecular Weight | 366.46 g/mol |
| LogP | 4.4262 |
| Polar Surface Area | 46.17 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The structure features a quinoline core, which is known for its pharmacological properties, combined with a sulfonamide group that enhances its biological activity.
The mechanism of action for this compound involves binding to specific enzymes and receptors within cells. This binding can inhibit enzyme activity related to DNA replication and other critical cellular processes. The compound's ability to modulate these pathways suggests potential applications in cancer therapy and other diseases where cell proliferation is a factor.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Line Studies : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase pathways.
Antimicrobial Activity
The sulfonamide component of the molecule suggests potential antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial folic acid synthesis, which is crucial for bacterial growth and reproduction. Preliminary data indicate that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.
Case Studies
A notable case study involved the evaluation of similar quinoline derivatives in animal models. These studies highlighted:
- Toxicity Assessment : The acute toxicity was assessed using zebrafish models, revealing low toxicity levels at therapeutic doses while showing significant effects on cardiac physiology at higher concentrations .
Research Findings
Recent studies have focused on the synthesis and optimization of this compound to enhance its bioavailability and reduce toxicity. Key findings include:
- Synthesis Optimization : Continuous flow reactors have been employed in industrial settings to improve yield and purity during synthesis.
- Biotransformation Studies : Investigations into the biotransformation of this compound indicate that it may undergo metabolic conversion in vivo, leading to active metabolites that contribute to its biological effects .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly used to prepare sulfonamide derivatives like N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide?
- Methodological Answer : A typical synthesis involves sequential steps such as hydrogenation, acid-mediated cyclization, and sulfonamide coupling. For example, hydrogenation using Pd/C under H₂ (as in the synthesis of a related sulfonamide in ) followed by treatment with HCl can generate intermediates. Subsequent coupling with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of triethylamine (TEA) in dichloromethane (DCM) yields the sulfonamide product. Reaction monitoring via TLC and purification via flash chromatography are critical .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton and carbon environments, such as the butyl chain’s methylene groups or the tetrahydroquinolin-2-one moiety. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches ~1350–1150 cm⁻¹). Mass spectrometry (MS) verifies molecular weight, while melting point analysis (e.g., 170–173°C in ) assesses purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
- Methodological Answer : Systematic optimization includes:
- Catalyst screening : Testing alternatives to Pd/C (e.g., Pt, Raney Ni) for hydrogenation efficiency.
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile in ) may enhance coupling reactions.
- Stoichiometry adjustments : Varying equivalents of sulfonyl chloride or TEA to minimize side products.
- Reaction time/temperature : Extended stirring (e.g., 18–36 hours in ) or controlled heating may improve conversion. Yield comparisons and purity analysis (via HPLC) guide optimization .
Q. How do structural modifications (e.g., fluoro or methyl substituents) influence the compound’s physicochemical or biological properties?
- Methodological Answer :
- Fluorine substitution : The 4-fluoro group enhances electronegativity, potentially improving membrane permeability. Comparative studies with non-fluorinated analogs (e.g., via logP measurements or cellular uptake assays) can quantify this effect.
- Methyl group impact : The 2-methylbenzene moiety may sterically hinder interactions with target proteins. Molecular docking or X-ray crystallography of analogs (e.g., from ) can validate steric effects .
Q. How should researchers resolve contradictions in spectroscopic or synthetic data across studies?
- Methodological Answer :
- Reproducibility checks : Replicate reported procedures (e.g., ’s synthesis) with rigorous control of anhydrous conditions and reagent purity.
- Advanced characterization : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals or confirm regiochemistry.
- Computational validation : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values to identify structural discrepancies .
Data Contradiction Analysis Example
Scenario : Two studies report conflicting yields (67% vs. 40%) for similar sulfonamide syntheses.
- Resolution Strategy :
- Parameter comparison : Assess differences in catalysts, solvents, or reaction scales.
- Byproduct analysis : Use LC-MS to identify unreacted intermediates or degradation products.
- Kinetic studies : Monitor reaction progress via in situ IR or NMR to determine if incomplete conversion explains lower yields .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
